molecular formula C9H19NOS2 B14358071 1-Butoxyethyl dimethylcarbamodithioate CAS No. 90780-27-1

1-Butoxyethyl dimethylcarbamodithioate

Cat. No.: B14358071
CAS No.: 90780-27-1
M. Wt: 221.4 g/mol
InChI Key: BOURDXCHJHOGRD-UHFFFAOYSA-N
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Description

1-Butoxyethyl dimethylcarbamodithioate is a carbamodithioate derivative characterized by a dimethylcarbamodithioate functional group (-S-C(=S)-N(CH₃)₂) attached to a butoxyethyl moiety. The butoxyethyl chain likely enhances lipophilicity compared to shorter-chain or ionic analogs, influencing solubility and bioavailability .

Properties

CAS No.

90780-27-1

Molecular Formula

C9H19NOS2

Molecular Weight

221.4 g/mol

IUPAC Name

1-butoxyethyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C9H19NOS2/c1-5-6-7-11-8(2)13-9(12)10(3)4/h8H,5-7H2,1-4H3

InChI Key

BOURDXCHJHOGRD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)SC(=S)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxyethyl dimethylcarbamodithioate typically involves the reaction of dimethylcarbamodithioic acid with 1-butoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of 1-Butoxyethyl dimethylcarbamodithioate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Butoxyethyl dimethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Butoxyethyl dimethylcarbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butoxyethyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The molecular pathways involved include disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2,4-Dinitrophenyl Dimethylcarbamodithioate (C₉H₉N₃O₄S₂)

Key Properties

  • Molecular Weight : 287.315 g/mol
  • Melting Point : 152.5°C
  • Solubility: Insoluble in water; soluble in ethanol, acetone, and benzene .

This contrasts with the butoxyethyl group, which is non-aromatic and less polar.

Applications :
Nitro-substituted carbamodithioates are often used as intermediates in pesticide synthesis due to their electrophilic reactivity. The nitro groups may contribute to herbicidal or insecticidal activity .

Sodium Dimethylcarbamodithioate (Sodium Dimethyldithiocarbamate)

Key Properties

  • Ionic Form : Water-soluble sodium salt.
  • Applications : Widely used as a pesticide, fungicide, and vulcanization accelerator .

Structural Differences :
The sodium salt lacks the butoxyethyl substituent, resulting in higher water solubility. This ionic nature limits its permeability through lipid membranes compared to the neutral, lipophilic 1-butoxyethyl derivative.

Performance: Sodium dimethyldithiocarbamate’s efficacy in microbial inhibition and metal chelation is well-documented, but its environmental persistence may differ from non-ionic analogs .

1-Oxo-1-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Amino]Propan-2-yl Dimethylcarbamodithioate

Key Properties

  • Structural Features: Incorporates a 1,3,4-oxadiazole ring, a heterocyclic moiety known for antimicrobial activity.
  • Applications : Tested against Staphylococcus aureus and S. epidermidis, demonstrating significant bioactivity .

In contrast, the butoxyethyl group in 1-butoxyethyl dimethylcarbamodithioate may prioritize membrane disruption or soil adsorption due to its hydrophobicity.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
2,4-Dinitrophenyl dimethylcarbamodithioate C₉H₉N₃O₄S₂ 287.315 152.5 EtOH, acetone, benzene Pesticide intermediates
Sodium dimethylcarbamodithioate C₃H₆NS₂⁻·Na⁺ 143.2 (anion) N/A Water Fungicides, vulcanization
Oxadiazole-containing derivative C₁₄H₁₆N₄O₂S₂ 336.43 Not reported Organic solvents Antimicrobial agents
1-Butoxyethyl dimethylcarbamodithioate C₉H₁₉NO₂S₂ 253.39 (estimated) Not reported Likely lipophilic solvents Potential agrochemicals

Research Findings and Implications

  • The sodium salt’s water solubility limits its environmental mobility, while the butoxyethyl analog’s lipophilicity may improve soil adsorption .
  • Biological Activity: Oxadiazole-containing analogs demonstrate targeted antimicrobial effects, whereas carbamodithioates with alkyl chains (e.g., butoxyethyl) may act as broad-spectrum agrochemicals due to non-specific membrane interactions .

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